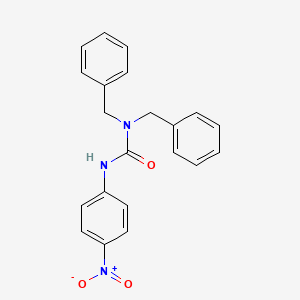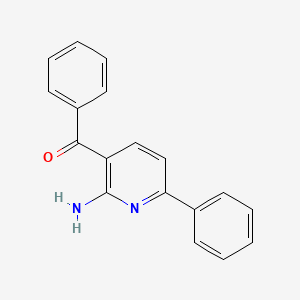![molecular formula C15H24BrNO B14424083 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) CAS No. 81185-37-7](/img/structure/B14424083.png)
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide (1/1) is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of an ethyl(propyl)amino group attached to a tetrahydronaphthalen-1-ol structure, with a hydrogen bromide component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide typically involves multiple steps. One common method is the alkylation of a primary amine with a halogenoalkane. For instance, the reaction of ethylamine with bromoethane can produce ethyl(propyl)amine . This intermediate can then be reacted with a suitable naphthalene derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives.
Scientific Research Applications
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amine derivatives and naphthalene-based structures, such as:
- N-ethyl-N-methylcyclopentylamine
- N-isopropylcyclohexylamine
Uniqueness
What sets 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
81185-37-7 |
|---|---|
Molecular Formula |
C15H24BrNO |
Molecular Weight |
314.26 g/mol |
IUPAC Name |
7-[ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C15H23NO.BrH/c1-3-10-16(4-2)13-9-8-12-6-5-7-15(17)14(12)11-13;/h5-7,13,17H,3-4,8-11H2,1-2H3;1H |
InChI Key |
KMQOCIQQEGZQTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



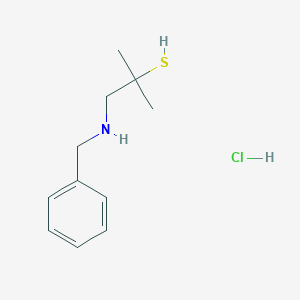
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
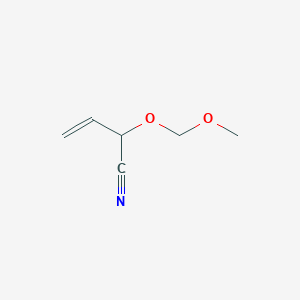
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)

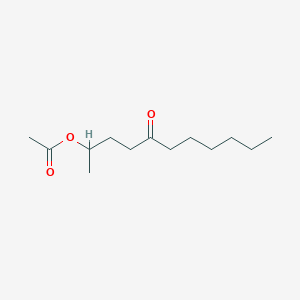
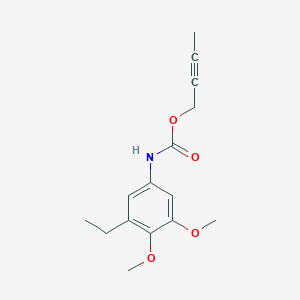
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
